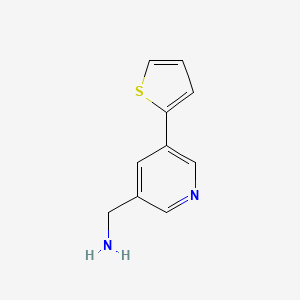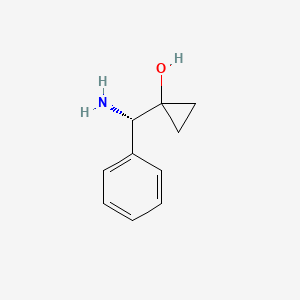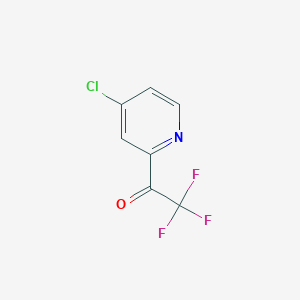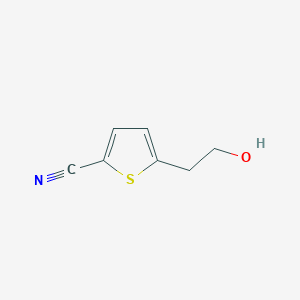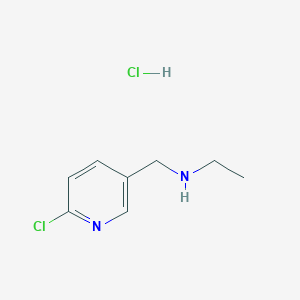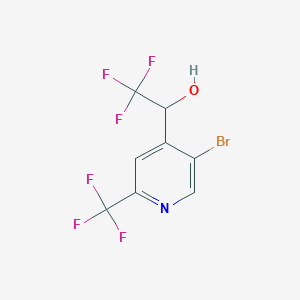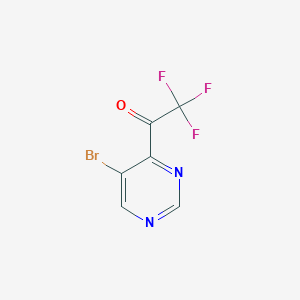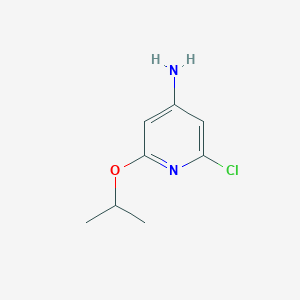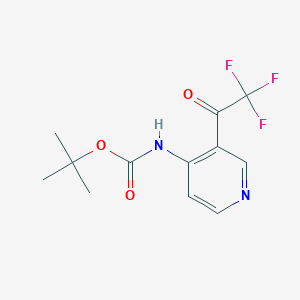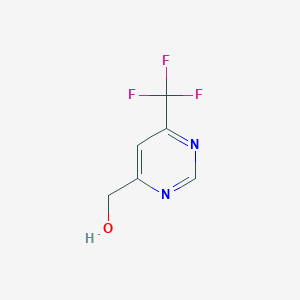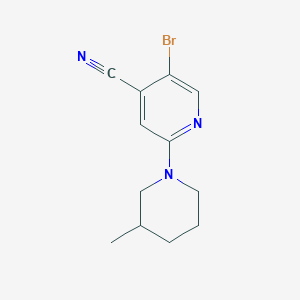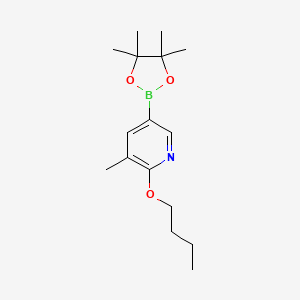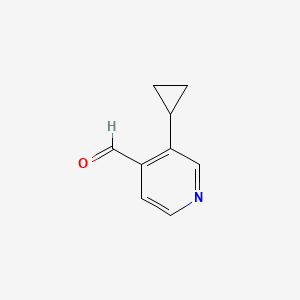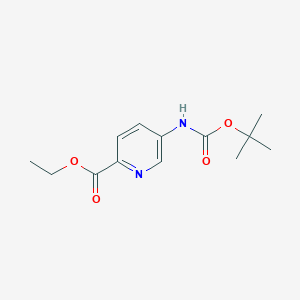
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
Vue d'ensemble
Description
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 1078129-19-7 . It has a molecular weight of 266.3 . The IUPAC name for this compound is ethyl 5-((tert-butoxycarbonyl)amino)picolinate . It is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a beige solid at room temperature . It has a molecular weight of 266.3 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis. This functionality allows for selective deprotection under mild acidic conditions, making compounds with this group valuable intermediates in the synthesis of complex molecules. For example, studies on the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters have shown that such structures can undergo transformation to nitriles or be deprotected to carboxylic acids under specific conditions, demonstrating the versatile reactivity of pyridine-containing esters in synthetic chemistry (Kim et al., 2001).
Catalysis and Material Science
In the realm of catalysis and material science, the pyridine moiety, often found in structures similar to the compound , is known for its coordination properties, which can be utilized in the development of catalytic systems. For instance, palladium catalysts featuring pyridylphosphine ligands have shown high activity and efficiency in alkoxycarbonylation reactions of alkenes, indicating the potential of pyridine derivatives in facilitating industrially relevant transformations (Dong et al., 2017).
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as those containing pyridine rings, play a crucial role in the design and synthesis of pharmaceuticals and biologically active molecules. The structural features of pyridine, including its electronic properties and ability to participate in hydrogen bonding, make it a valuable scaffold in medicinal chemistry. Research on the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogues of penicillin showcases the application of complex esters in the generation of biologically relevant structures, hinting at the utility of compounds like 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester in drug discovery and development processes (Martyres et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCCJRSTPEZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



